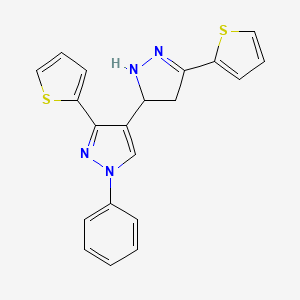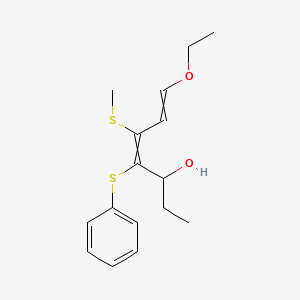![molecular formula C36H64ClNO4 B12607632 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride CAS No. 648880-79-9](/img/structure/B12607632.png)
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride is a chemical compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium core with two tetradecyloxycarbonyl groups attached at the 3 and 5 positions, and a methyl group at the 1 position, making it a quaternary ammonium salt.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride typically involves nucleophilic substitution reactions. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with pyridine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution is a key reaction, where the chloride ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has applications in the study of biological systems, particularly in the formation of self-assembling structures and nanoparticles.
Medicine: This compound is explored for its potential use in drug delivery systems due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cellular membranes or interact with specific proteins, leading to various biological effects. The pathways involved may include the modulation of ion channels or the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride include other pyridinium salts with different substituents. For example:
1-Methyl-3,5-bis[(dodecyloxy)carbonyl]pyridin-1-ium chloride: This compound has shorter alkyl chains compared to the tetradecyloxy variant, affecting its physical properties and applications.
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium chloride: This compound has longer alkyl chains, which can influence its self-assembling properties and interactions with biological systems.
The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
648880-79-9 |
|---|---|
Molekularformel |
C36H64ClNO4 |
Molekulargewicht |
610.3 g/mol |
IUPAC-Name |
ditetradecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;chloride |
InChI |
InChI=1S/C36H64NO4.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-40-35(38)33-30-34(32-37(3)31-33)36(39)41-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32H,4-29H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YRPFWOSJUWNKCN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
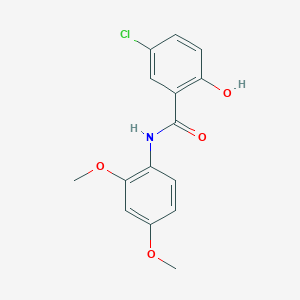

![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
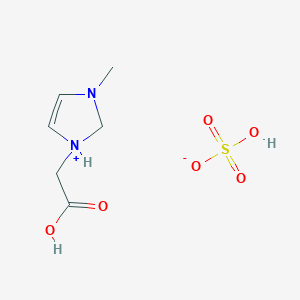
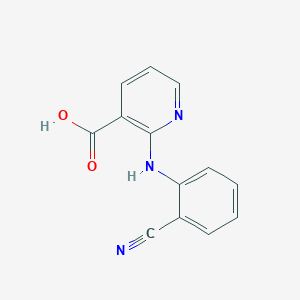
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)

